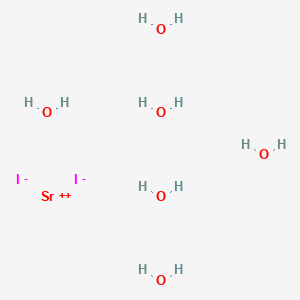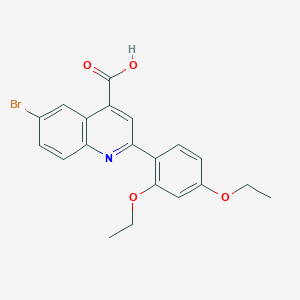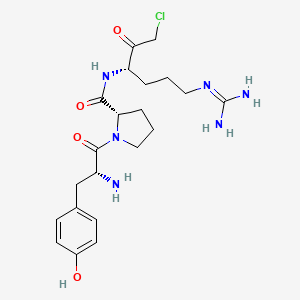
4,6-Dichloro-2-phenylquinazoline
Descripción general
Descripción
4,6-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2. It has a molecular weight of 275.14 .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H . This indicates the presence of a quinazoline core structure with two chlorine atoms and a phenyl group attached.Physical And Chemical Properties Analysis
4,6-Dichloro-2-phenylquinazoline is a white solid . It has a molecular weight of 275.14 .Aplicaciones Científicas De Investigación
Biological Research
- Summary of the Application: 4,6-Dichloro-2-phenylquinazoline is used in the synthesis of new derivatives of 3H-quinazoline-4-ones . These compounds are tested for their biological activities as antibacterial, antifungal, and anticancer agents .
- Methods of Application or Experimental Procedures: The starting 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate. The produced compound was then thiated with phosphorus pentasulphide in boiling anhydrous pyridine .
- Results or Outcomes: The synthesized compounds were tested for their biological activities. Some compounds showed promising results as antibacterial, antifungal, and anticancer agents .
Medicinal Chemistry
- Summary of the Application: 4,6-Dichloro-2-phenylquinazoline is used in the synthesis of 3-substituted quinazoline-2,4-diones . These compounds are tested for their antidiabetic activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized in a one-pot three-component reaction under microwave irradiation . The synthesized compounds were then screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity .
- Results or Outcomes: The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug . Interestingly, in the Artemia salina assay, one of the compounds exhibited a higher cytotoxic effect than 5-fluorouracil .
Pharmacological Research
- Summary of the Application: 4,6-Dichloro-2-phenylquinazoline is used in the synthesis of 3-substituted quinazoline-2,4-diones . These compounds are tested for their antidiabetic activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized in a one-pot three-component reaction under microwave irradiation . The synthesized compounds were then screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity .
- Results or Outcomes: The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug . Interestingly, in the Artemia salina assay, one of the compounds exhibited a higher cytotoxic effect than 5-fluorouracil .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALHJBONTKQNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327014 | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-phenylquinazoline | |
CAS RN |
54665-93-9 | |
| Record name | 4,6-Dichloro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54665-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















